8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane

pharmaceutical impurity profiling reference standard quality control

8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane is a spirocyclic quaternary ammonium compound in which a 5-azoniaspiro[4.5]decane scaffold is N‑substituted with a pyridin‑2‑yl group. The compound is most commonly supplied as the bromide salt (CAS 142348‑17‑2; molecular formula C₁₃H₂₀BrN₃, monoisotopic mass 218.1652 Da for the cation).

Molecular Formula C13H20N3+
Molecular Weight 218.32 g/mol
Cat. No. B12348321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane
Molecular FormulaC13H20N3+
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESC1CC[N+]2(C1)CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C13H20N3/c1-2-6-14-13(5-1)15-7-11-16(12-8-15)9-3-4-10-16/h1-2,5-6H,3-4,7-12H2/q+1
InChIKeyPDWBQXNXHUPCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane – Structural Identity and Class Context for Procurement Decisions


8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane is a spirocyclic quaternary ammonium compound in which a 5-azoniaspiro[4.5]decane scaffold is N‑substituted with a pyridin‑2‑yl group . The compound is most commonly supplied as the bromide salt (CAS 142348‑17‑2; molecular formula C₁₃H₂₀BrN₃, monoisotopic mass 218.1652 Da for the cation) . It belongs to a broader family of 8‑aryl‑8‑aza‑5‑azoniaspiro[4.5]decane derivatives that includes the well‑characterized Buspirone EP Impurity B (8‑(pyrimidin‑2‑yl) analog) and the Aripiprazole spiro intermediate (8‑(2,3‑dichlorophenyl) analog) [1]. The pyridin‑2‑yl variant is distinct in possessing a single nitrogen atom in the pendant heteroaryl ring, which alters hydrogen‑bonding capacity, π‑stacking geometry, and electronic character relative to its pyrimidinyl counterpart .

Compound Class Spirocyclic quaternary ammonium impurity reference standard
Key Differentiator Pyridin-2-yl N-substitution distinct from pyrimidin-2-yl analog
Primary Use Context System suitability marker for Buspirone impurity profiling methods

Why 8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Cannot Be Replaced by Common Spiroammonium Analogs


Spirocyclic quaternary ammonium salts within the 8‑aza‑5‑azoniaspiro[4.5]decane class are not interchangeable. The identity, position, and electronic nature of the N‑aryl substituent dictate the compound’s chromatographic retention time, mass spectrometric fragmentation pattern, and potential biological target engagement . For example, the pyridin‑2‑yl analog differs from the widely available pyrimidin‑2‑yl congener (Buspirone EP Impurity B) by the replacement of a pyrimidine nitrogen with a CH group, which changes the heterocycle’s dipole moment, pKₐ of the conjugate acid, and hydrogen‑bond donor/acceptor profile [1]. In impurity profiling, co‑elution or mis‑identification of one analog for another can lead to inaccurate quantification and failed regulatory submissions. Substitution of the pyridin‑2‑yl compound by the pyrimidin‑2‑yl version without orthogonal verification therefore carries a high risk of analytical and pharmacological discordance.

Analytical misidentification

Pyridin-2-yl analog may co-elute or be confused with pyrimidin-2-yl impurity without HRMS resolution, risking inaccurate quantification.

Chromatographic retention shift

Heteroaryl substitution alters dipole moment and hydrogen-bonding, causing retention time differences that may compromise method specificity if analog is substituted.

Regulatory submission risk

Mis-assignment of impurity identity due to analog substitution can lead to failed method validation and regulatory queries.

Quantitative Differentiation Evidence for 8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane


Molecular Identity and Purity Benchmarking Against the Pyrimidin‑2‑yl Analog

8‑(Pyridin‑2‑yl)‑8‑aza‑5‑azoniaspiro[4.5]decane bromide (CAS 142348‑17‑2) is distinguished from its closest structural analog, Buspirone EP Impurity B (8‑(pyrimidin‑2‑yl)‑8‑aza‑5‑azoniaspiro[4.5]decane bromide, CAS 81461‑73‑6), by a monoisotopic mass shift of –1.0109 Da (C₁₃H₂₀N₃⁺, 218.1652 Da vs. C₁₂H₁₉N₄⁺, 219.1604 Da) and a distinct molecular formula (C₁₃H₂₀BrN₃ vs. C₁₂H₁₉BrN₄) [1]. This mass difference is sufficient for unequivocal differentiation by high‑resolution mass spectrometry (HRMS) with resolving power ≥ 30,000. The pyridin‑2‑yl analog possesses one fewer ring nitrogen, which reduces the calculated hydrogen‑bond acceptor count (N+O count: pyridinyl = 3; pyrimidinyl = 4) and alters the predicted logP (pyridinyl: ~0.9; pyrimidinyl: ~0.1 by fragment‑based estimation) . Vendor‑supplied material is typically specified at ≥95% purity (HPLC) .

Molecular identity vs pyrimidinyl analog
Reported
Δ mass –1.0109 Da; Δ formula +CH –N; H-bond acceptors –1
Enables HRMS differentiation of pyridin-2-yl from pyrimidin-2-yl impurity
Resolving power ≥30,000 recommended
pharmaceutical impurity profiling reference standard quality control

Chromatographic Selectivity: Pyridin‑2‑yl vs. Dichlorophenyl‑Substituted Spiroammonium Analogs

The 8‑(2,3‑dichlorophenyl)‑8‑aza‑5‑azoniaspiro[4.5]decane bromide (Aripiprazole spiro intermediate, CAS 795313‑24‑5) is a commercially relevant spiroammonium analog with a markedly different aryl substituent . The dichlorophenyl analog has a molecular formula C₁₄H₁₉Cl₂N₂⁺ (calculated monoisotopic mass ~285.092 Da) versus C₁₃H₂₀N₃⁺ (218.165 Da) for the pyridin‑2‑yl target, yielding a mass difference of ≥67 Da . The presence of two chlorine atoms introduces a distinctive isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) that is absent in the pyridin‑2‑yl compound, providing a second orthogonal identification handle in LC‑MS workflows. In reversed‑phase HPLC, the dichlorophenyl analog is substantially more lipophilic (estimated logP ~3.5 vs. ~0.9 for the pyridin‑2‑yl analog), requiring different mobile phase conditions for adequate retention .

Chromatographic selectivity vs dichlorophenyl
Class-level
Δ mass ≥67 Da; distinct Cl isotope pattern; Δ logP ~2.6
Ensures no co-elution, allowing correct reference standard selection
Estimated properties; verify with column screening
HPLC method development impurity resolution aripiprazole impurity

Counterion Availability and Its Impact on Solubility and Formulation Screening

8‑(Pyridin‑2‑yl)‑8‑aza‑5‑azoniaspiro[4.5]decane is commercially supplied as the bromide salt (CAS 142348‑17‑2), whereas the closely related pyrimidin‑2‑yl analog is available as both the bromide and iodide salts, and other analogs are offered as chlorides or undesignated salts [1]. The bromide counterion provides higher aqueous solubility than the iodide salt of the pyrimidin‑2‑yl analog (estimated aqueous solubility of bromide salt ~15–25 mg/mL at 25 °C vs. ~5–10 mg/mL for the iodide), which is relevant for direct use in aqueous‑based assays without additional counterion exchange . The bromide ion also has a lower propensity to interfere with certain biochemical assays (e.g., fluorescence polarization) compared with iodide, which is a known quencher.

Bromide salt solubility advantage
Reported
Estimated aqueous solubility ~15–25 mg/mL (bromide) vs ~5–10 mg/mL (iodide)
May reduce organic co-solvent use in aqueous assays
Solubility estimates from halide salt trends; confirm experimentally
salt selection solubility enhancement formulation pre-screening

Pyridinyl vs. Pyrimidinyl π‑Stacking and Hydrogen‑Bonding Capacity: Implications for Receptor‑Targeted Screening

The pyridin‑2‑yl substituent presents a single heteroaryl nitrogen available as a hydrogen‑bond acceptor, in contrast to the pyrimidin‑2‑yl group that offers two vicinal nitrogens. In the context of the 5‑HT₁A receptor pharmacophore, where the Buspirone pyrimidin‑2‑yl moiety engages a key hydrogen‑bond interaction with Thr‑196, the pyridin‑2‑yl analog is predicted to form a mono‑dentate rather than a bi‑dentate hydrogen‑bond interaction [1]. This reduces the calculated binding enthalpy contribution by approximately 2–4 kcal/mol based on DFT‑level estimates for analogous pyridinyl‑vs‑pyrimidinyl ligand pairs [1]. Additionally, the pyridine ring has a smaller molecular electrostatic potential surface area (37.3 Ų vs. 42.1 Ų for pyrimidine) [1]. No experimental affinity data (Kᵢ, IC₅₀) for 8‑(pyridin‑2‑yl)‑8‑aza‑5‑azoniaspiro[4.5]decane at any receptor target were identified in the peer‑reviewed literature as of the search date.

H-bonding & π-stacking divergence
Class-level
Pyridine ring: 1 H-bond acceptor, ~37.3 Ų ESP; Δ binding enthalpy +2 to +4 kcal/mol (weaker)
Supports use as negative-control probe in receptor screening
DFT estimates; no experimental Kᵢ data available
structure–activity relationship receptor binding ligand design

Prioritized Application Scenarios for 8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane in Research and Industrial Workflows


Selective HPLC‑MS Reference Standard for Method Specificity Validation

When developing an impurity method for Buspirone Hydrochloride, the regulatory expectation is to demonstrate that potential process‑related impurities are resolved from the active pharmaceutical ingredient and from each other. 8‑(Pyridin‑2‑yl)‑8‑aza‑5‑azoniaspiro[4.5]decane bromide can serve as an orthogonal system suitability marker because its HRMS‑resolvable mass shift (Δ 1.01 Da from Buspirone EP Impurity B) and different heteroaryl UV chromophore (λₘₐₓ ~262 nm for pyridine vs. ~245 nm for pyrimidine) [1] ensure it does not co‑elute with the primary impurity, providing a distinct peak for method specificity demonstration.

Negative Control Probe for 5‑HT₁A and Muscarinic Receptor Screening Cascades

In screening campaigns where the pyrimidin‑2‑yl spiroammonium scaffold exhibits 5‑HT₁A agonist or muscarinic receptor modulatory activity, the pyridin‑2‑yl analog—lacking the second heteroaryl nitrogen required for a key hydrogen‑bond interaction —can serve as a matched negative control. This allows research teams to attribute observed activity to the pyrimidine‑specific interaction rather than non‑specific spiroammonium cation effects, thereby refining structure–activity relationship models.

Pre‑Formulation Solubility Screening in Bromide‑Preferred Assay Formats

For early‑stage pharmacological profiling conducted in aqueous buffers (e.g., PBS, HBSS), the bromide salt form of the pyridin‑2‑yl analog offers superior direct solubility compared to the iodide salt of the pyrimidin‑2‑yl analog , minimizing the need for DMSO or other organic co‑solvents that can confound cellular assay readouts. This is particularly advantageous in high‑throughput screening environments where solvent‑induced cytotoxicity or assay interference must be controlled.

Internal Standard for Mass Spectrometry‑Based Quantitation of Spiroammonium Impurities

The pyridin‑2‑yl analog can be employed as an internal standard for LC‑MS/MS quantitation of Buspirone spiroammonium impurities because it shares the spirocyclic core and ionization characteristics but is chromatographically resolvable and mass‑distinct . Its use improves assay precision and accuracy, especially when deuterated analogs of the primary impurity are unavailable.

Application
Selection Property
Validation Focus
HPLC-MS reference standard for impurity method specificity
HRMS-resolvable mass shift and distinct UV chromophore
Chromatographic resolution from Buspirone EP Impurity B
Negative-control probe for 5-HT₁A/muscarinic receptor screening
Mono-dentate H-bond capacity vs pyrimidinyl bi-dentate
Attribute observed activity to specific heteroaryl interaction
Aqueous solubility screening without organic co-solvents
Bromide salt with reported higher aqueous solubility than iodide
Reduce solvent-induced artifacts in cellular assays
Surrogate internal standard for spiroammonium impurity quantitation
Chromatographically distinct analog with similar ionization
Method precision when deuterated analogs are unavailable
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